Methyl 4-acetyl-6-iodopyridine-2-carboxylate
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Overview
Description
Methyl 4-acetyl-6-iodopyridine-2-carboxylate is a chemical compound with the molecular formula C9H8INO3 and a molecular weight of 305.07 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of iodine and acetyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyl-6-iodopyridine-2-carboxylate typically involves the iodination of a pyridine derivative followed by esterification. One common method involves the reaction of 4-acetylpyridine with iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position. This is followed by esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-6-iodopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution: Products include various substituted pyridines.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Coupling: Products include biaryl compounds.
Scientific Research Applications
Methyl 4-acetyl-6-iodopyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-acetyl-6-iodopyridine-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodine atom can participate in halogen bonding, while the acetyl group can form hydrogen bonds or undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodopyridine-2-carboxylate: Similar structure but lacks the acetyl group.
Methyl 6-iodonicotinate: Similar structure but with a different substitution pattern on the pyridine ring.
Methyl 4-acetylpyridine-2-carboxylate: Similar structure but lacks the iodine atom
Uniqueness
Methyl 4-acetyl-6-iodopyridine-2-carboxylate is unique due to the presence of both iodine and acetyl groups, which confer distinct reactivity and potential applications. The iodine atom allows for versatile substitution reactions, while the acetyl group provides additional functionalization options. This combination makes it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C9H8INO3 |
---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
methyl 4-acetyl-6-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C9H8INO3/c1-5(12)6-3-7(9(13)14-2)11-8(10)4-6/h3-4H,1-2H3 |
InChI Key |
RLFPSSYQIQAOIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)I)C(=O)OC |
Origin of Product |
United States |
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